molecular formula C23H20O5 B034082 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one CAS No. 102275-60-5

3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one

Cat. No.: B034082
CAS No.: 102275-60-5
M. Wt: 376.4 g/mol
InChI Key: VZHBXEAPTCPPMW-UHFFFAOYSA-N
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Description

The compound 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one is a complex organic molecule that features a xanthene core structure with a furanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one typically involves multiple steps:

    Formation of the Furanone Moiety: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a diketone or a keto-ester, under acidic or basic conditions.

    Alkylation Reaction: The furanone intermediate is then subjected to an alkylation reaction with a suitable alkyl halide to introduce the butenyl group.

    Coupling with Xanthene: The final step involves the coupling of the alkylated furanone with a xanthene derivative. This can be achieved through an etherification reaction using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the furanone and xanthene structures, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atoms in the furanone and xanthene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.

Medicine

The compound and its derivatives could be explored for their potential use in medicinal chemistry. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable xanthene core and reactive furanone moiety.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furanone moiety can act as a reactive center, forming covalent bonds with biological targets, while the xanthene core provides structural stability and facilitates interactions with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    Bergapten: A furanocoumarin with a similar furanone structure.

    Xanthone: A simpler analog with a xanthene core but lacking the furanone moiety.

    Coumarin: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

The uniqueness of 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one lies in its combination of a xanthene core and a furanone moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

3-[(Z)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c1-14(19-13-21(24)23(2,3)28-19)10-11-26-15-8-9-17-20(12-15)27-18-7-5-4-6-16(18)22(17)25/h4-10,12-13H,11H2,1-3H3/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHBXEAPTCPPMW-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)C4=CC(=O)C(O4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)/C4=CC(=O)C(O4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102275-60-5
Record name 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102275605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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